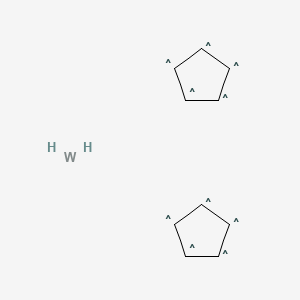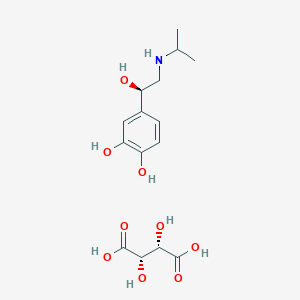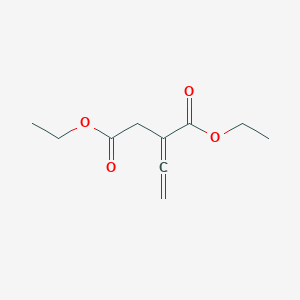
Diethyl 2-vinylidenesuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-vinylidenesuccinate is an organic compound with the molecular formula C10H14O4 It is a diester of succinic acid and features a vinylidene group, which is a carbon-carbon double bond with two substituents on one of the carbons
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 2-vinylidenesuccinate can be synthesized through a phosphine-catalyzed [4 + 2] annulation reaction. This involves the reaction of 2-alkyl-but-2,3-dienoates with aldimines in the presence of a phosphine catalyst, such as tri-n-butylphosphine . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale annulation reactions using similar phosphine-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: Diethyl 2-vinylidenesuccinate undergoes various chemical reactions, including:
Annulation Reactions: It participates in [4 + 2] annulation reactions with imines to form tetrahydropyridine derivatives.
Substitution Reactions: The vinylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Phosphine Catalysts: Tri-n-butylphosphine is commonly used in annulation reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane.
Major Products Formed:
Tetrahydropyridine Derivatives: These are the primary products formed from annulation reactions involving this compound.
科学研究应用
Diethyl 2-vinylidenesuccinate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds through annulation reactions.
Catalysis Research: The compound’s reactivity with phosphine catalysts makes it a valuable substrate in the study of catalytic processes.
Material Science:
作用机制
The mechanism of action of diethyl 2-vinylidenesuccinate in annulation reactions involves the nucleophilic addition of the phosphine catalyst to the β-position of the allenoate, forming a resonance-stabilized zwitterionic species. This intermediate then undergoes further nucleophilic addition and proton transfer steps, leading to the formation of the final product .
相似化合物的比较
Diethyl 2,3-diisobutylsuccinate: Another diester of succinic acid, used as a stereoregulating component in catalysts for propylene polymerization.
Ethyl α-methylallenoate: A related compound that also undergoes [4 + 2] annulation reactions with imines.
Uniqueness: Diethyl 2-vinylidenesuccinate is unique due to its vinylidene group, which imparts distinct reactivity compared to other succinate esters. This reactivity makes it particularly valuable in the synthesis of cyclic compounds and in catalytic studies.
属性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-4-8(10(12)14-6-3)7-9(11)13-5-2/h1,5-7H2,2-3H3 |
InChI 键 |
QBOGSIQVGPAAFG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=C=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


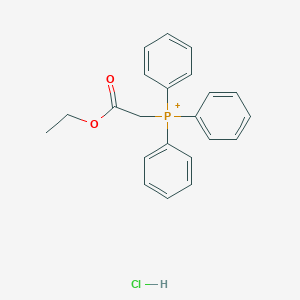

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

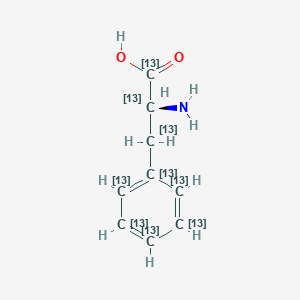
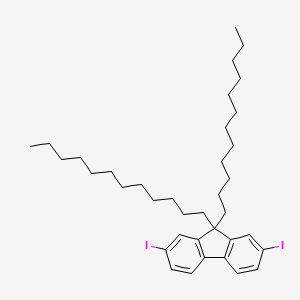
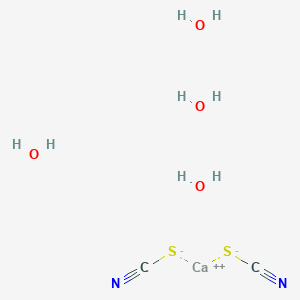
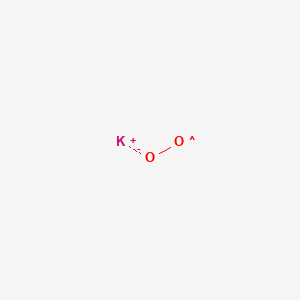
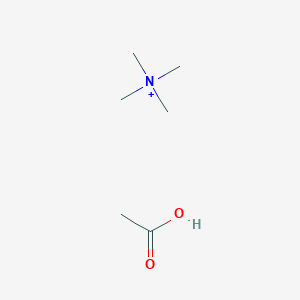


![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)
